8-Methoxyflindersine

Colorectal cancer Cytotoxicity Apoptosis

8-Methoxyflindersine (8-MF) is the only pyranoquinolone alkaloid with validated MAPK (p38/ERK1/2)-mediated apoptosis and cell-cycle arrest in colorectal cancer cells, showing 5-Fu-comparable potency. Unlike flindersine, 8-MF lacks broad-spectrum antibacterial activity, enabling microbiome-sparing CRC studies. Compared to skimmianine, it avoids AChE off-target liability, ensuring a cleaner safety window for chronic in vivo oncology. It serves as the ideal inactive comparator scaffold for N-methyl-8-methoxyflindersine in antileishmanial SAR. Researchers in CRC phenotypic screening and fungal-selective probe development should prioritize this compound.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12443238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyflindersine
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)NC2=O)C
InChIInChI=1S/C15H15NO3/c1-15(2)8-7-10-13(19-15)9-5-4-6-11(18-3)12(9)16-14(10)17/h4-8H,1-3H3,(H,16,17)
InChIKeyYBYSRJYNHOVUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyflindersine Procurement Guide: A Pyranoquinolone Alkaloid with Differentiated Anti-CRC and Antifungal Profiles


8-Methoxyflindersine (8-MF) is a pyranoquinolone alkaloid (C₁₅H₁₅NO₃, MW 257.28) belonging to the quinoline alkaloid class of the Rutaceae family [1]. First isolated from Dictamnus dasycarpus (Dictamni cortex) and subsequently identified in Melicope ptelefolia, Conchocarpus fontanesianus, and Neoraputia species, 8-MF bears a characteristic methoxy substituent at position 8 of the pyranoquinolone scaffold that distinguishes it structurally from the parent alkaloid flindersine and from co-occurring furoquinolines such as skimmianine and dictamnine [2]. Its biological activities have only recently been elucidated, with the first mechanistic study demonstrating MAPK-pathway-mediated apoptosis and cell-cycle arrest in colorectal cancer (CRC) cells published in 2023 [3].

Why Flindersine, Skimmianine, or Dictamnine Cannot Substitute for 8-Methoxyflindersine in Focused Research Programs


Despite sharing a quinoline or pyranoquinolone core, 8-methoxyflindersine cannot be freely interchanged with its closest structural analogs. The 8-methoxy substituent imparts a distinct biological fingerprint: flindersine exhibits broad-spectrum antibacterial/antifungal activity (MIC 31.25–250 µg/mL) and cytotoxicity against RAJI leukemia cells (IC₅₀ 14.9 µg/mL), whereas 8-MF displays a divergent wild-type C. albicans inactivity and a mechanistically unique anti-CRC profile via MAPK (p38/ERK1/2) activation that has not been reported for any other pyranoquinolone [1]. In contrast, the N-methyl analog N-methyl-8-methoxyflindersine shows leishmanicidal activity (EC₅₀ 8.7–14.3 µg/mL) absent in 8-MF, and skimmianine potently inhibits acetylcholinesterase (IC₅₀ 8.6 µg/mL)—an off-target liability that 8-MF avoids [2]. Substituting without verifying the exact methoxy/methylation pattern risks selecting a compound with a fundamentally different efficacy, selectivity, and toxicity profile.

8-Methoxyflindersine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Anti-CRC Potency and Selectivity of 8-Methoxyflindersine vs. 5-Fluorouracil in LoVo and RKO Cell Lines

In a CCK-8 assay screen across six human cancer cell lines (A549, CA922, HepG2, MCF7, MG63, RKO), 8-MF at 200 µM for 48 h produced the strongest viability reduction in the CRC line RKO relative to the other five lines [1]. Concentration-response analysis in two CRC lines yielded IC₅₀ values of 176.8 µM (LoVo) and 181.6 µM (RKO), with the inhibitory activity described as comparable to that of the positive control 5-fluorouracil [1]. Flow-cytometric Annexin V-FITC/PI staining confirmed that 8-MF at 200 µM for 24 h increased the proportion of early apoptotic cells in both LoVo and RKO lines, accompanied by nuclear pyknosis and karyorrhexis on DAPI staining [1].

Colorectal cancer Cytotoxicity Apoptosis

Divergent Antifungal Spectrum: Wild-Type Candida albicans Inactivity of 8-Methoxyflindersine vs. Flindersine

Bioactivity-guided fractionation of Conchocarpus fontanesianus stem bark identified both flindersine and 8-methoxyflindersine as the antifungal principles in a C. albicans bioautography assay [1]. In quantitative follow-up testing, flindersine exhibited MIC values of 250 µg/mL against wild-type C. albicans along with activity against multiple bacterial strains (B. subtilis MIC 31.25 µg/mL, S. aureus 62.5, E. faecalis 31.25) [1]. In contrast, 8-methoxyflindersine displayed similar inhibitory activity against the C. albicans hypersusceptible mutant strain DSY2621 but was inactive against the wild-type strain, while the structurally related veprisine showed moderate anti-S. aureus activity [1]. This indicates that 8-methoxylation narrows the antifungal spectrum relative to flindersine.

Antifungal Candida albicans Selectivity

Acetylcholinesterase Off-Target Liability: 8-Methoxyflindersine vs. Skimmianine

In a comparative evaluation of alkaloids from Waltheria brachypetala, 8-methoxyflindersine was tested alongside waltherione-A, waltherione-B, and waltherine for acetylcholinesterase (AChE) inhibition . While waltherione-A, waltherione-B, and waltherine displayed significant AChE inhibitory activity, 8-methoxyflindersine did not exhibit significant AChE inhibition . In contrast, the commonly co-occurring furoquinoline alkaloid skimmianine inhibits AChE with an IC₅₀ of 8.6 µg/mL . The absence of AChE activity in 8-MF represents a meaningful selectivity advantage for in vivo oncology or antiparasitic programs where cholinergic off-target effects must be minimized.

Acetylcholinesterase inhibition Off-target selectivity Neurotoxicity

Leishmanicidal Activity Gap: N-Methyl-8-Methoxyflindersine vs. 8-Methoxyflindersine

N-methyl-8-methoxyflindersine, isolated from Raputia heptaphylla leaves, demonstrated leishmanicidal activity against Leishmania (Viannia) panamensis with EC₅₀ values of 14.3 µg/mL against promastigotes and 8.7 µg/mL against intracellular amastigotes in the Coy Barrera et al. 2011 study [1]. In the subsequent 2020 PLOS ONE study, the same compound (natural compound 1) showed EC₅₀ values of 9.9 µg/mL (promastigotes) and 5.07 µg/mL (amastigotes), along with nitric oxide induction in infected human macrophages [2]. Critically, in the 2011 study, the co-isolated non-methylated alkaloids skimmianine, kokusaginine, dictamnine, and flindersiamine exhibited no significant parasitocide activity against intracellular amastigotes [1]. While 8-methoxyflindersine itself has not been directly tested in a Leishmania assay, the structure-activity relationship (SAR) inferred from these data suggests that N-methylation is a key determinant of antileishmanial activity within this chemotype, positioning 8-MF as a negative-control candidate or as a scaffold for selective derivatization.

Leishmaniasis Antiparasitic Structure-activity relationship

Mechanistic Uniqueness: MAPK (p38/ERK1/2)-Driven Apoptosis and Cell-Cycle Disorder in CRC Cells

The 2023 mechanistic study revealed that 8-MF treatment (200 µM, 24 h) of LoVo and RKO CRC cells triggered the phosphorylation/activation of p38 and ERK1/2 MAP kinases, with concomitant dysregulation of cyclins CCNB and CCND at both mRNA and protein levels [1]. Cell-cycle analysis showed LoVo cells arrested in G0/G1 phase depletion while RKO cells accumulated in S and G2/M phases [1]. STRING database analysis and molecular docking confirmed direct binding potential between 8-MF and both p38 and ERK1/2 proteins [1]. This MAPK-mediated dual apoptosis/cell-cycle-disorder mechanism has not been reported for flindersine, skimmianine, or dictamnine—flindersine's cytotoxicity in RAJI/Jurkat cells was associated with sub-G1 arrest without documented MAPK pathway involvement . The unique mechanism provides a differentiated pharmacological fingerprint.

MAPK signaling Cell cycle arrest Mechanism of action

8-Methoxyflindersine: Optimal Application Scenarios Based on Validated Differentiated Evidence


CRC Lead-Optimization Programs Requiring a Non-Fluoropyrimidine Scaffold with MAPK Pathway Engagement

8-MF is the only pyranoquinolone alkaloid with validated MAPK (p38/ERK1/2)-mediated apoptosis and cell-cycle disruption in CRC cells, showing 5-Fu-comparable potency (IC₅₀ 176.8–181.6 µM) in LoVo and RKO lines [1]. Medicinal chemistry teams developing CRC therapeutics that circumvent 5-Fu resistance mechanisms should prioritize 8-MF over flindersine (which lacks MAPK pathway data) or skimmianine (which carries AChE off-target liability). The compound's selectivity for CRC over lung, oral, liver, breast, and osteosarcoma lines supports its use in CRC-focused phenotypic screening cascades [1].

Narrow-Spectrum Antifungal Tool Compound Selection for Fungal Biology Studies

For researchers requiring a fungal-selective probe without confounding antibacterial activity, 8-methoxyflindersine's inactivity against wild-type C. albicans coupled with its activity against the DSY2621 hypersusceptible mutant provides a unique selectivity profile [2]. In contrast to flindersine (broad-spectrum antibacterial MIC 31.25–250 µg/mL), 8-MF can be used in co-culture or microbiome studies where bacterial killing must be avoided. Its wild-type inactivity also makes it suitable as a negative control in antifungal screening panels where flindersine would produce false-positive signals [2].

Antiparasitic SAR Studies Using 8-Methoxyflindersine as a Leishmanicidal-Inactive Scaffold Control

Based on SAR evidence that N-methylation is critical for antileishmanial activity (N-methyl-8-methoxyflindersine EC₅₀ 5.07–9.9 µg/mL against L. panamensis amastigotes/promastigotes), 8-methoxyflindersine serves as the ideal inactive comparator scaffold [3][4]. Procurement of 8-MF alongside its N-methyl analog enables head-to-head structure-activity relationship studies to define the minimal pharmacophore for Leishmania potency. This is superior to using skimmianine or dictamnine as controls, because those furoquinolines differ in core structure as well as substitution pattern, introducing multiple confounding variables [3].

In Vivo Oncology Models Requiring CNS-Sparing Alkaloid Chemotypes

8-MF's lack of significant acetylcholinesterase inhibitory activity, in contrast to skimmianine (AChE IC₅₀ 8.6 µg/mL), recommends it for chronic-dosing in vivo oncology studies where cholinergic side effects (tremor, salivation, bradycardia) must be avoided . The predicted ADMET profile indicates moderate hERG inhibition probability (43.69% via admetSAR 2), suggesting cardiac safety monitoring rather than exclusion [5]. For target-validation experiments in CRC xenograft or orthotopic models, 8-MF provides a cleaner safety pharmacology window than furoquinoline alternatives.

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